molecular formula C17H18F3N3O2 B5943562 Ethyl 1-(2-(trifluoromethyl)quinazolin-4-yl)piperidine-3-carboxylate

Ethyl 1-(2-(trifluoromethyl)quinazolin-4-yl)piperidine-3-carboxylate

Cat. No.: B5943562
M. Wt: 353.34 g/mol
InChI Key: DAGZPVMUJLNSAX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(trifluoromethyl)quinazolin-4-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(trifluoromethyl)quinazolin-4-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring can be formed by the cyclization of an appropriate precursor, such as a 1,5-diamine, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(trifluoromethyl)quinazolin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(2-(trifluoromethyl)quinazolin-4-yl)piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(trifluoromethyl)quinazolin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Ethyl 1-(2-(trifluoromethyl)quinazolin-4-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar in structure but may have different substituents on the quinazoline or piperidine rings.

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups, such as 2-aminobenzonitrile derivatives.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents, such as 1,5-diamine derivatives.

The uniqueness of this compound lies in its specific combination of the quinazoline core, trifluoromethyl group, and piperidine ring, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

ethyl 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-2-25-15(24)11-6-5-9-23(10-11)14-12-7-3-4-8-13(12)21-16(22-14)17(18,19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGZPVMUJLNSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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